4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

Lipophilicity Drug Design ADME

This polysubstituted quinoline features a non-redundant Br(4)/Cl(7)/CH₃(8)/CF₃(2) pattern that cannot be replicated by generic halogenated analogs. The 4-bromo substituent uniquely enables regioselective halogen–metal exchange with n-BuLi for systematic C–C bond diversification—a transformation unattainable with chloro or trifluoromethyl groups at the same position. With a predicted LogP of 4.63, it serves as an optimal lipophilic scaffold for CNS-penetrant drug candidates. Insist on CAS 1072944-67-2; substituting a generic 'halogenated quinoline' forfeits these specific, quantifiable advantages in synthetic outcome and biological target engagement.

Molecular Formula C11H6BrClF3N
Molecular Weight 324.52 g/mol
CAS No. 1072944-67-2
Cat. No. B1373271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
CAS1072944-67-2
Molecular FormulaC11H6BrClF3N
Molecular Weight324.52 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2Br)C(F)(F)F)Cl
InChIInChI=1S/C11H6BrClF3N/c1-5-8(13)3-2-6-7(12)4-9(11(14,15)16)17-10(5)6/h2-4H,1H3
InChIKeyWOJBMSDNICSYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline (CAS 1072944-67-2): Procurement-Relevant Molecular Profile


4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline (CAS 1072944-67-2) is a polysubstituted quinoline heterocycle characterized by a unique substitution pattern: a bromine at the 4-position, a chlorine at the 7-position, a methyl group at the 8-position, and a trifluoromethyl group at the 2-position of the quinoline core . This precise arrangement of electron-withdrawing (Br, Cl, CF3) and electron-donating (CH3) substituents imparts a distinctive set of physicochemical properties, including a high predicted LogP of 4.63 and a molecular weight of 324.5 g/mol [1]. This specific scaffold is fundamentally distinct from simpler mono- or di-substituted quinoline analogs and is not represented in comprehensive reviews of biologically active quinoline derivatives [2].

Why 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline Cannot Be Replaced by Other Halogenated Quinolines


The substitution pattern of 4-bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline is non-redundant and cannot be approximated by other halogenated quinoline derivatives. The presence of a 4-bromo substituent is critical for enabling specific synthetic transformations, such as regioselective halogen/metal exchange reactions [1], which are not feasible with chloro or trifluoromethyl groups at the same position. The combination of the 7-chloro and 8-methyl groups is known to significantly impact biological activity and target selectivity in quinoline-based drug discovery [2]. Furthermore, the 2-trifluoromethyl group imparts a unique metabolic stability and lipophilicity profile not shared by non-fluorinated analogs [3]. Replacing this compound with a generic 'halogenated quinoline' would forfeit these specific, quantifiable advantages, leading to divergent synthetic outcomes or a complete loss of desired biological activity.

Quantitative Evidence Differentiating 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline from Close Analogs


Lipophilicity Advantage: 4-Bromo vs. 4-Chloro Analogs

The presence of a 4-bromo substituent in 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline confers a significantly higher predicted lipophilicity compared to its 4-chloro analog, 4,7-dichloro-8-methyl-2-(trifluoromethyl)quinoline. This difference in LogP, a key parameter for membrane permeability and in vivo distribution, demonstrates that the bromo derivative is a distinct chemical entity with different pharmacokinetic potential [1]. The calculated LogP for the target compound is 4.63 .

Lipophilicity Drug Design ADME Quinoline

Synthetic Utility: Regioselective Halogen/Metal Exchange at the 4-Position

The 4-bromo substituent in 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline serves as a specific synthetic handle for regioselective halogen/metal exchange reactions, a capability not shared by its 4-chloro or 4-trifluoromethyl analogs. This reaction generates 2-trifluoromethyl-4-quinolyllithiums, which can be trapped with various electrophiles to introduce diverse functionalities at the 4-position [1]. This is a key step in the synthesis of more complex 2-trifluoromethylquinoline derivatives [2].

Synthetic Methodology Organometallic Cross-Coupling Quinoline

Physicochemical Benchmarking: Predicted Properties vs. Unsubstituted Core

The compound's predicted physicochemical properties, including a high LogP of 4.63, a boiling point of 321.8±37.0 °C, and a polar surface area of 13 Ų, are the direct result of its specific substitution pattern . These values can be quantitatively compared to the unsubstituted quinoline core to illustrate the dramatic impact of the functional groups. For example, the introduction of the trifluoromethyl group and halogens increases the LogP by over 2 units compared to quinoline itself (LogP ≈ 2.0), fundamentally altering its partitioning behavior.

Physicochemical Properties ADME Drug-likeness Quinoline

Optimal Research and Industrial Deployment Scenarios for 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline


Building Block for Generating 4-Substituted Quinoline Libraries via Halogen/Metal Exchange

Given its unique ability to undergo regioselective halogen/metal exchange at the 4-bromo position, this compound is an ideal building block for diversifying the 4-position of 2-trifluoromethylquinolines. Researchers can treat the compound with n-butyllithium to generate a reactive 4-lithiated intermediate, which can then be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, boronic esters) to install new carbon-carbon or carbon-heteroatom bonds [1]. This methodology is essential for constructing libraries of analogs for structure-activity relationship (SAR) studies, particularly in the development of NPP inhibitors or other biologically active quinoline scaffolds [2].

Lipophilicity-Driven Optimization of CNS-Targeted Compounds

The high predicted LogP (4.63) of this compound, driven by its unique combination of halogen and trifluoromethyl substituents, makes it a promising starting point for optimizing drug candidates intended to cross the blood-brain barrier [1]. In medicinal chemistry programs targeting central nervous system (CNS) disorders, this compound can serve as a lipophilic scaffold upon which polar functional groups can be appended to achieve the ideal balance of permeability and solubility. This is a quantifiable advantage over less lipophilic quinoline analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.